5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a complex structure with multiple functional groups, including a chloro group, a methoxy group, and a thiadiazole ring
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-9-7-13(20)11-14(16)18(25)21-19-23-22-17(27-19)10-8-15(24)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVZGYDIANXWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts acylation reaction using phenylpropionic acid and a suitable acylating agent.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzoic acid.
Reduction: Formation of 5-chloro-2-methoxy-N-[5-(3-hydroxy-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of thiadiazole-containing molecules with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the thiadiazole and benzamide moieties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions and can inhibit metalloenzymes, while the benzamide moiety might interact with protein targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzoic acid
- 5-chloro-2-methoxy-N-[5-(3-hydroxy-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzylamine
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiadiazole ring, in particular, distinguishes it from many other benzamide derivatives, providing unique opportunities for interaction with biological targets and the development of new materials.
This detailed overview provides a comprehensive understanding of 5-chloro-2-methoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
